molecular formula C19H20N2O2 B4898396 N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 6060-21-5

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B4898396
CAS No.: 6060-21-5
M. Wt: 308.4 g/mol
InChI Key: YTCWNLCGUNGCGN-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethylphenyl group, a phenyl group, and a pyrrolidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves the reaction of 4-ethylphenylamine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .

Properties

IUPAC Name

N-(4-ethylphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-2-14-8-10-16(11-9-14)20-19(23)15-12-18(22)21(13-15)17-6-4-3-5-7-17/h3-11,15H,2,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCWNLCGUNGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387199
Record name STK098617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6060-21-5
Record name STK098617
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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